2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
Overview
Description
The compound “2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, N6-BOC protected” has a CAS Number of 150986-83-7 and a molecular weight of 279.36 . It is also known as tert-butyl 2-amino-3-cyano-4,7-dihydrothieno [2,3-c]pyridine-6 (5H)-carboxylate .
Synthesis Analysis
A series of substituted tetrahydrothieno pyridin-2-yl (THTP) derivatives was synthesized in one step using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine-3-carbonitrile with two different adjacent chloro- and nitro-substituted groups .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 2-amino-3-cyano-4,7-dihydrothieno [2,3-c]pyridine-6 (5H)-carboxylate . The InChI code is 1S/C13H17N3O2S/c1-13(2,3)18-12(17)16-5-4-8-9(6-14)11(15)19-10(8)7-16/h4-5,7,15H2,1-3H3 .Chemical Reactions Analysis
The compound has been found to have an antagonistic effect on R-PIA-mediated ERK1/2 phosphorylation .Physical And Chemical Properties Analysis
The compound has a boiling point of 193-195 . The storage temperature is ambient temperature .Scientific Research Applications
Synthetic Chemistry and Catalysis
Compounds with similar structures to 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride serve as versatile intermediates in synthetic chemistry. For example, pyranopyrimidine scaffolds, closely related to the pyridine and thieno groups, have been highlighted for their broad synthetic applications and bioavailability. These scaffolds have been intensively investigated for their applicability in medicinal and pharmaceutical industries, showcasing the importance of such heterocycles as key precursors for various bioactive molecules (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Research
The structural motifs found in 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride are prevalent in compounds with significant biological activities. For instance, pyrrolidine derivatives, which share a nitrogen heterocycle feature with the compound of interest, have been extensively studied for their potential in drug discovery. These compounds exhibit a wide range of biological activities, making them valuable in the treatment of human diseases and as building blocks for novel biologically active compounds (Li Petri et al., 2021).
Methodological Advances in Synthetic Chemistry
Advances in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, from enaminoketones and enaminonitriles, underline the importance of nitrogen-containing heterocycles as versatile intermediates. These methodologies enable the construction of complex structures, demonstrating the utility of compounds like 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride in facilitating the synthesis of a wide array of heterocyclic compounds with potential biological activities (Negri, Kascheres, & Kascheres, 2004).
Safety And Hazards
properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLSBVWQFXVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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